4-(1-Benzoylpiperidin-4-yl)butan-1-ol
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Overview
Description
4-(1-Benzoylpiperidin-4-yl)butan-1-ol is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzoyl group attached to the piperidine ring and a butanol group at the 4-position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzoylpiperidin-4-yl)butan-1-ol typically involves the following steps:
Benzoylation: The starting material, piperidine, is benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Alkylation: The benzoylated piperidine is then alkylated with 4-bromobutanol using a suitable base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Benzoylpiperidin-4-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The butanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: 4-(1-Benzoylpiperidin-4-yl)butanoic acid.
Reduction: 4-(1-Benzylpiperidin-4-yl)butan-1-ol.
Substitution: Various substituted piperidines depending on the electrophile used.
Scientific Research Applications
4-(1-Benzoylpiperidin-4-yl)butan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1-Benzoylpiperidin-4-yl)butan-1-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-(1-Benzylpiperidin-4-yl)butan-1-ol: Similar structure but with a benzyl group instead of a benzoyl group.
4-(1-Benzoylpiperidin-4-yl)butanoic acid: Oxidized form of the compound.
N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: Contains a pyrimidin-2-amine group instead of a butanol group.
Uniqueness: 4-(1-Benzoylpiperidin-4-yl)butan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both an intermediate and a final product in various synthetic pathways makes it a versatile compound in both research and industry.
Properties
IUPAC Name |
[4-(4-hydroxybutyl)piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-13-5-4-6-14-9-11-17(12-10-14)16(19)15-7-2-1-3-8-15/h1-3,7-8,14,18H,4-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUMPGIJSDXNQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCO)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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